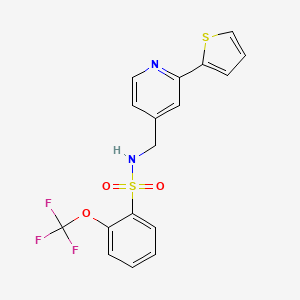
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13F3N2O3S2 and its molecular weight is 414.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized derivatives of sulfonamide compounds, exploring their potential applications in various therapeutic areas. For instance, a study by Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives, aiming to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were tested for their activities and toxicity, showing that some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, presenting them as potential therapeutic agents (Ş. Küçükgüzel et al., 2013).
Catalytic Applications
The compound's derivatives have also been studied for their catalytic applications. A study by Ruff et al. (2016) focused on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts, showcasing the efficiency of these catalysts in various hydrogenation processes without the need for basic additives or halide abstractors, indicating a broad application in catalytic chemistry (A. Ruff et al., 2016).
Ligand Properties and Metal Coordination
The ligand properties of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide derivatives facilitate metal coordination, which is essential in the synthesis of coordination polymers and macrocycles. Jacobs et al. (2013) reported the molecular and supramolecular structures of such derivatives, highlighting their potential in creating diverse polymeric structures through metal coordination, which could have implications in materials science and nanotechnology (Danielle L Jacobs et al., 2013).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has been explored, with some compounds showing significant activity against various bacteria. A study by Ijuomah et al. (2022) synthesized and evaluated the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, demonstrating its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential in developing new antimicrobial agents (A.O. Ijuomah et al., 2022).
Mechanism of Action
Target of Action
Sulfonamide groups are known to be potential nucleophilic attack sites .
Mode of Action
The negative charges around the o4 and o5 atoms in the sulfonamide group suggest that this structure could be a possible site for nucleophilic attack .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Compounds with similar structures have shown promising cytotoxic effects against human breast cancer cells .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-4-1-2-6-16(14)27(23,24)22-11-12-7-8-21-13(10-12)15-5-3-9-26-15/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGJIUMVKGBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
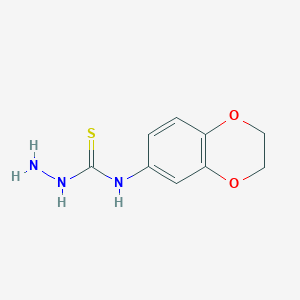
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)
![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)
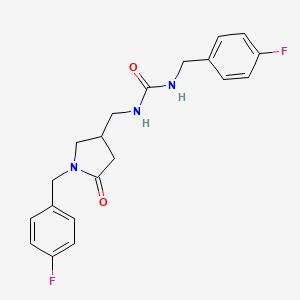
![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)
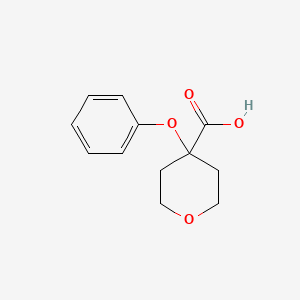
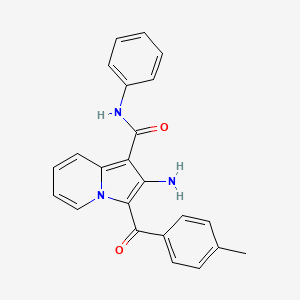

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2537443.png)
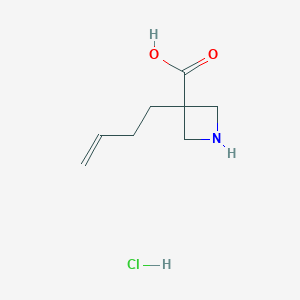

![tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2537447.png)
